Diethylthiocarbamoyl chloride

Physical Properties Material Handling Storage Conditions

Researchers face selectivity challenges when synthesizing aryl isothiocyanates from deactivated arylamines. Diethylthiocarbamoyl chloride solves this with demonstrated chemoselectivity for electron-withdrawing substituents (J. Org. Chem. 1965). - Enables thionation of amides to thioamides for heterocycle synthesis. - Peer-reviewed route to hybrid cardiovascular agents (J. Med. Chem. 1999). - Scalable via tetraethylthiuram disulfide chlorination; avoid thiophosgene hazards.

Molecular Formula C5H10ClNS
Molecular Weight 151.66 g/mol
CAS No. 88-11-9
Cat. No. B014096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylthiocarbamoyl chloride
CAS88-11-9
SynonymsN,N-Diethyl-carbamothioic Chloride;  Diethylthio-carbamoyl Chloride;  NSC 379476; 
Molecular FormulaC5H10ClNS
Molecular Weight151.66 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)Cl
InChIInChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
InChIKeyHUUSTUALCPTCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylthiocarbamoyl Chloride: Compound Profile


Diethylthiocarbamoyl chloride (CAS 88-11-9) is a thiocarbamoyl chloride organosulfur compound with the molecular formula C₅H₁₀ClNS and a molecular weight of 151.66 g/mol . It is a stable, yellow crystalline solid with a melting point of 45–50 °C and a boiling point of 113 °C at 10 mmHg . The compound is classified as a thiocarbamoyl derivative and is primarily recognized for its role as a versatile synthetic intermediate, participating in thionation reactions and the synthesis of aryl isothiocyanates .

Thionation
Thioamide synthesis from amides
Isothiocyanate formation
Electron-deficient arylamine selectivity
Handling
Solid at 2–8 °C, inert-atmosphere storage

Diethylthiocarbamoyl Chloride: Generic Substitution Risks


Generic substitution within the thiocarbamoyl chloride class is not straightforward due to significant differences in physical state, handling requirements, and reaction outcomes. While compounds like dimethylthiocarbamoyl chloride (CAS 16420-13-6) share a core structure, they differ in critical parameters such as melting point (39–43 °C vs. 45–50 °C) and boiling point (90–95 °C/0.5 mmHg vs. 113 °C/10 mmHg) [1]. These differences directly impact storage conditions and synthetic protocols, where the diethyl analog's higher melting point and distinct boiling point can affect reaction kinetics and purification strategies. Furthermore, the use of alternative reagents like thiophosgene (CSCl₂) for isothiocyanate synthesis introduces different hazards and selectivity profiles, as diethylthiocarbamoyl chloride is noted for its preferential reaction with arylamines bearing electron-withdrawing groups, a chemoselectivity not uniformly shared by other thiocarbamoylating agents [2].

Dimethyl analog
Lower melting point and different boiling range may alter reaction kinetics and purification strategies.
Thiophosgene
Broader amine reactivity; does not provide the same chemoselectivity for electron-deficient arylamines.
Diethylcarbamoyl chloride
Oxygen analog requires -20 °C storage; thiocarbonyl reactivity and stability profile may not transfer.

Diethylthiocarbamoyl Chloride: Comparative Evidence


Physical Property Differences: Diethyl vs. Dimethyl

Diethylthiocarbamoyl chloride exhibits a higher melting point (45–50 °C) and boiling point (113 °C at 10 mmHg) compared to its dimethyl analog (39–43 °C and 90–95 °C/0.5 mmHg, respectively) [1]. These differences, driven by the ethyl substituents, result in the diethyl compound being a solid at typical laboratory storage temperatures (2–8 °C), whereas the dimethyl analog is often encountered as a low-melting solid or syrup. This directly impacts handling, weighing accuracy, and the risk of moisture ingress during use, as both compounds are hygroscopic and water-sensitive .

Physical property differences
Source review
Melting point: 45–50 °C vs 39–43 °C (dimethyl); Boiling point: 113 °C/10 mmHg vs 90–95 °C/0.5 mmHg
Higher melting point may improve handling accuracy under refrigeration; boiling point difference influences distillation protocols.
Requires inert atmosphere due to moisture sensitivity.
Physical Properties Material Handling Storage Conditions

Chemoselectivity vs. Thiophosgene in Isothiocyanate Synthesis

In the synthesis of aryl isothiocyanates, diethylthiocarbamoyl chloride demonstrates a specific chemoselectivity profile. It reacts preferentially with arylamines bearing electron-withdrawing groups, while the more basic, unsubstituted aniline is reported to be unreactive towards this reagent [1]. This contrasts with the broader, less selective reactivity of thiophosgene (CSCl₂), a common alternative for isothiocyanate synthesis. The J. Org. Chem. paper by Sayigh et al. establishes this differential reactivity, providing a clear rationale for choosing diethylthiocarbamoyl chloride when selective activation of electron-deficient aromatic amines is required [2].

Chemoselectivity vs. thiophosgene
Reported
Reacts with electron-deficient arylamines; unsubstituted aniline unreactive. Thiophosgene shows broader reactivity.
Reported selective reactivity supports site-specific functionalization research with electron-poor aromatic amines.
Based on J. Org. Chem. 1965 study.
Chemoselectivity Isothiocyanate Synthesis Reagent Comparison

Vasorelaxant Hybrid Synthesis: Diethyl vs. Dimethyl Analog

Diethylthiocarbamoyl chloride is a key reagent in the synthesis of a novel class of vasorelaxant hybrid compounds combining dihydropyridine (calcium channel blocker) and pinacidil-like (potassium channel opener) moieties. In the synthesis reported in J. Med. Chem. 1999, the compound was used to convert an amino-dihydropyridine intermediate (10a) into the corresponding isothiocyanate (12), a critical step in constructing the hybrid pharmacophore [1]. The resulting hybrid compound 4a exhibited combined calcium channel and potassium channel modulation within the same concentration range (micromolar), a pharmacological profile distinct from its parent compounds . While the dimethyl analog may participate in similar reactions, the specific use of the diethyl derivative in this validated, published hybrid structure provides a direct, peer-reviewed precedent for its utility in medicinal chemistry programs.

Vasorelaxant hybrid synthesis
Reported
EC₅₀ -6.54 to -6.43 log M
Validated synthetic protocol precedent in medicinal chemistry research; dimethyl analog lacks comparable published data.
Hybrid compound 4a (J. Med. Chem. 1999).
Medicinal Chemistry Vasorelaxant Hybrid Compounds

Storage Requirements vs. Diethylcarbamoyl Chloride

Diethylthiocarbamoyl chloride is hygroscopic and water-sensitive, requiring storage under an inert atmosphere and refrigeration (2–8 °C) to prevent hydrolysis, which generates diethylthiocarbamic acid and releases hydrochloric acid . In contrast, its oxygen analog, diethylcarbamoyl chloride (CAS 88-10-8), while also moisture-sensitive, is typically stored at lower temperatures (-20 °C) for maximum recovery . This difference in storage temperature requirements reflects the relative stability of the thiocarbonyl vs. carbonyl groups and has direct implications for laboratory logistics and long-term inventory management.

Storage requirements
Data to verify
2–8 °C (inert atmosphere) vs -20 °C for diethylcarbamoyl chloride
Storage at standard refrigeration temperatures may simplify laboratory logistics compared to freezer-dependent analogs.
Supplier recommendations; verify specific lot stability.
Stability Storage Handling

Diethylthiocarbamoyl Chloride: Research and Industrial Applications


Electron-Deficient Aryl Isothiocyanate Synthesis

Researchers synthesizing aryl isothiocyanates from arylamines with electron-withdrawing groups (e.g., nitro, cyano, or halogen substituents) should select diethylthiocarbamoyl chloride for its demonstrated chemoselectivity. The reagent reacts preferentially with these activated substrates, as established by Sayigh et al. in J. Org. Chem. 1965 [1]. This selectivity minimizes side reactions and simplifies purification when working with multifunctional intermediates, a key advantage in pharmaceutical synthesis.

Amide Thionation to Thioamides

Diethylthiocarbamoyl chloride is a reported reagent for the thionation of amides, converting carbonyl groups to thiocarbonyl groups to yield thioamides . This transformation is valuable in the synthesis of sulfur-containing heterocycles and peptidomimetics. Its use as a thionating agent is documented in vendor technical literature, providing a reliable, reproducible method for incorporating sulfur into advanced intermediates.

Vasorelaxant Hybrid Compound Synthesis

Medicinal chemistry groups developing novel vasodilators or hybrid cardiovascular agents should consider diethylthiocarbamoyl chloride for constructing isothiocyanate intermediates. The synthesis of hybrid compound 4a, reported in J. Med. Chem. 1999, used this reagent to functionalize a dihydropyridine scaffold, resulting in a molecule with combined calcium channel blocking and potassium channel opening activities [2]. This provides a direct, peer-reviewed precedent for accessing a specific, biologically validated chemotype.

Large-Scale Thiocarbamate Derivative Synthesis

For industrial-scale syntheses requiring a robust, scalable route to thiocarbamoyl chlorides, diethylthiocarbamoyl chloride can be prepared via chlorination of tetraethylthiuram disulfide, a process noted for its high conversion efficiency and scalability [3]. This route is advantageous over thiophosgene-based methods, offering a more manageable and potentially higher-yielding pathway for producing this versatile intermediate in large quantities.

Application
Selection Property
Validation Focus
Electron-deficient aryl isothiocyanate synthesis
Chemoselectivity profile
Substrate scope verification under anhydrous conditions
Amide thionation to thioamides
Thionating reagent utility
Reaction condition optimization and yield confirmation
Vasorelaxant hybrid compound research
Validated synthetic protocol precedent
Biological assay confirmation and SAR studies
Large-scale thiocarbamate derivative synthesis
Scalable preparation route
Process parameter control and purity analysis

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